Cas no 8001-39-6 (Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate)

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- Fats and Glyceridicoils, Japan wax

- PALM WAX

- Fats, Japan wax

- Haze wax

- Haze waxes

- Japan tallow

- Japan wax

- Rhus succedana wax

- Rhus succedana,fat

- Sumach wax

- Vegetable wax

- Wax, Japan

- Waxes and Waxy substances, haze

- Waxes and Waxy substances, Japan

- Waxes and Waxy substances, Rhus succedana

- Waxes, Japan

- methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

- Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate

- methyl 4-amino-5-(ethanesulfonyl)-2-methoxybenzoate

- 2-Methoxy-4-amino-5-ethsulfonyl benzoic acid methyl ester

- 2-Methoxy-4-amino-5-ethysulfonyl benzoic acid methyl ester

- METHYL 4-AMINO-5-(ETHYLSULPHONYL)-2-METHOXYBENZOATE

- BCP22950

- EBD55155

- CM0117

- SBB066400

- LS11430

- R460

- SY042588

- A83

- Fats and Glyceridic oils, Japan wax (14C, 15C)

- Rhus succedana, fat

- Waxes and Waxy substances, Rhus succedeana

- VEGETABLE WAXES

- RHUS SUCCEDANEA FRUIT WAX

- Wood wax

- Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

-

- インチ: 1S/C11H15NO5S/c1-4-18(14,15)10-5-7(11(13)17-3)9(16-2)6-8(10)12/h5-6H,4,12H2,1-3H3

- InChIKey: BBWJVKZAKHIKRQ-UHFFFAOYSA-N

- ほほえんだ: S(CC)(C1C=C(C(=O)OC)C(=CC=1N)OC)(=O)=O

計算された属性

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 389

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 104

じっけんとくせい

- 色と性状: クリームワックス

- 密度みつど: 0.97-0.98

- ゆうかいてん: 53.5-55°

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| City Chemical | W8988-500GM |

Japan Wax |

8001-39-6 | 500gm |

$41.29 | 2023-09-19 |

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate 関連文献

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoateに関する追加情報

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS No. 8001-39-6): An Overview of Its Properties and Applications

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS No. 8001-39-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a range of properties that make it a valuable component in various applications, from drug development to material science.

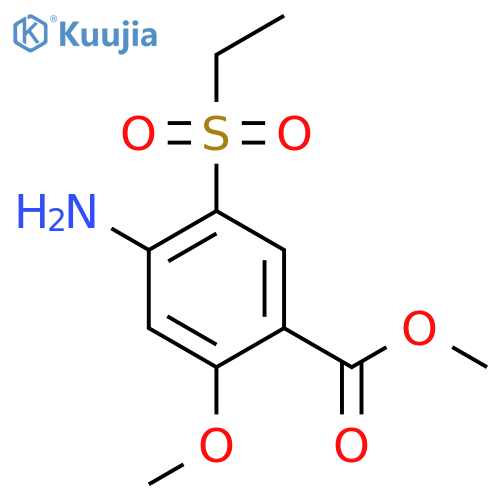

The chemical structure of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate consists of a benzoate core with specific functional groups attached. The presence of an amino group, an ethylsulfonyl group, and a methoxy group imparts distinct chemical and physical properties to the molecule. These functional groups contribute to the compound's solubility, reactivity, and biological activity, making it a subject of extensive study in both academic and industrial settings.

Recent research has highlighted the potential of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate in various therapeutic applications. For instance, studies have shown that this compound exhibits anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as arthritis and colitis. The anti-inflammatory effects are attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.

In addition to its anti-inflammatory properties, Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate has been investigated for its potential as an antimicrobial agent. Research has demonstrated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant bacterial infections.

The synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate involves several well-established chemical reactions. Typically, the synthesis begins with the preparation of the corresponding benzoic acid derivative, followed by esterification to form the methyl ester. Subsequent functionalization steps introduce the amino and ethylsulfonyl groups, resulting in the final product. The synthetic route is highly efficient and can be scaled up for industrial production.

In terms of its physical properties, Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is a white crystalline solid with a melting point ranging from 110°C to 115°C. It is moderately soluble in common organic solvents such as ethanol and acetone but has limited solubility in water. These properties make it suitable for use in formulations where controlled solubility is desired.

The biological activity of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate has been extensively studied using various in vitro and in vivo models. In cell culture experiments, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 without significant cytotoxicity. These findings suggest that it could be developed into a safe and effective therapeutic agent for inflammatory conditions.

Clinical trials are currently underway to evaluate the safety and efficacy of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and exhibits a favorable pharmacokinetic profile. Further studies are needed to fully assess its therapeutic potential and optimize its use in clinical settings.

Beyond its therapeutic applications, Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate has also found use in material science. Its unique chemical structure makes it an excellent candidate for the development of functional materials with tailored properties. For example, it can be incorporated into polymer matrices to enhance their mechanical strength or improve their thermal stability.

In conclusion, Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS No. 8001-39-6) is a multifaceted compound with a wide range of potential applications. Its anti-inflammatory and antimicrobial properties make it a promising candidate for drug development, while its unique chemical structure offers opportunities for innovation in material science. Ongoing research continues to uncover new aspects of this compound's behavior and potential uses, further solidifying its importance in both academic and industrial contexts.

8001-39-6 (Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate) 関連製品

- 85614-52-4(4-Hydroxy-2-oxo-1-pyrrolidineacetic Acid Methyl Ester)

- 81633-30-9(ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate)

- 1805083-85-5(Methyl 2-chloro-3-(difluoromethyl)-6-nitropyridine-5-carboxylate)

- 2229310-89-6(4-2-(dimethylamino)-5-fluorophenylbutan-2-ol)

- 2172577-61-4(5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole)

- 851407-99-3(2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)

- 2092564-82-2(3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide)

- 2167685-70-1(1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol)

- 21929-69-1(Z-ALA-GLY-GLY-OH)

- 1248232-34-9((8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide)